N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1060226-55-2
VCID: VC11933924
InChI: InChI=1S/C20H24N2O4S/c1-26-19-10-4-15(5-11-19)12-13-27(24,25)22-18-6-2-16(3-7-18)14-20(23)21-17-8-9-17/h2-7,10-11,17,22H,8-9,12-14H2,1H3,(H,21,23)
SMILES: COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide

CAS No.: 1060226-55-2

Cat. No.: VC11933924

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide - 1060226-55-2

Specification

CAS No. 1060226-55-2
Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
IUPAC Name N-cyclopropyl-2-[4-[2-(4-methoxyphenyl)ethylsulfonylamino]phenyl]acetamide
Standard InChI InChI=1S/C20H24N2O4S/c1-26-19-10-4-15(5-11-19)12-13-27(24,25)22-18-6-2-16(3-7-18)14-20(23)21-17-8-9-17/h2-7,10-11,17,22H,8-9,12-14H2,1H3,(H,21,23)
Standard InChI Key UFLKFJMRWBZQSQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Canonical SMILES COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3

Introduction

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a cyclopropyl group and a sulfonamide moiety. This compound is of significant interest in scientific research due to its potential biological activity and applications in medicinal chemistry.

Synthesis

The synthesis of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide typically involves multiple steps, including the preparation of key intermediates such as cyclopropyl precursors and sulfonamide derivatives. Common synthetic routes may involve nucleophilic substitutions, condensation reactions, and protection-deprotection strategies to ensure the correct assembly of the molecule.

Biological Activity and Potential Applications

Preliminary studies suggest that N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide exhibits significant biological activity, particularly in interactions with enzymes and receptors involved in metabolic pathways. This activity could lead to applications in medicinal chemistry, such as drug development for diseases related to these pathways.

Potential ApplicationMechanism
Enzyme InhibitionThe sulfonamide group may interact with enzymes, modulating their activity.
Receptor BindingThe compound's structure allows for potential binding to specific receptors, influencing signaling pathways.

Interaction Studies

Understanding the pharmacodynamics of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide requires detailed interaction studies with various biological targets. These studies may include in vitro assays to assess enzyme inhibition or receptor binding affinity.

Comparison with Similar Compounds

Several compounds share structural similarities with N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide, including:

CompoundNotable Features
N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamideContains an ethylenediamine linker.
2-(4-Methoxyphenyl)acetamideSimpler structure focusing on methoxy substitution.
N-cyclopropyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]amino]acetamideIncorporates an oxazole ring for enhanced activity.

These compounds highlight the diversity of structural modifications possible within this class of molecules, each potentially conferring unique pharmacological properties.

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